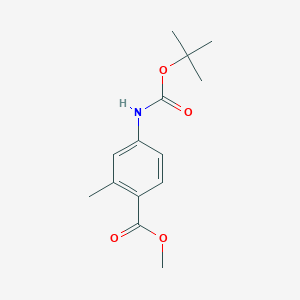

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate

Description

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the para position and a methyl substituent at the ortho position of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups are widely employed for amine protection during multi-step reactions. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data , though its structural analogs remain actively studied.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C14H19NO4/c1-9-8-10(6-7-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |

InChI Key |

JWIUJCARBCVOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Group

The Boc group is introduced to protect the amino functionality during subsequent synthetic steps. This is typically achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction conditions are mild, usually performed in an organic solvent like dichloromethane at 0–25 °C.

$$

\text{Ar-NH}_2 + \text{(Boc)Cl} + \text{Base} \rightarrow \text{Ar-NH-Boc} + \text{Base-HCl}

$$

Where Ar represents the aromatic ring.

Esterification of Benzoic Acid Derivative

The methyl ester is introduced by esterification of the corresponding benzoic acid or by using methyl 4-aminobenzoate derivatives. Common methods include:

- Fischer esterification: refluxing the benzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Direct use of methyl 4-aminobenzoate as starting material, which can be Boc-protected subsequently.

Synthesis Route Example

A representative synthetic route based on literature and patent data is as follows:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 4-aminobenzoate | tert-Butyl chloroformate, triethylamine, DCM, 0–25 °C | Methyl 4-((tert-butoxycarbonyl)amino)benzoate | 80–90 | Boc protection of amino group |

| 2 | Methyl 4-((tert-butoxycarbonyl)amino)benzoate | Methylation or Friedel-Crafts alkylation (for 2-methyl substitution) | This compound | 70–85 | Introduction of methyl group at 2-position |

Note: The methyl group at the 2-position can be introduced either before or after Boc protection depending on the synthetic strategy.

Alternative Preparation via Reduction and Catalytic Hydrogenation

According to patent literature, a related approach involves:

- Preparation of methyl 4-formylbenzoate or methyl 4-carboxybenzaldehyde derivatives.

- Conversion to oxime derivatives by reaction with hydroxylamine.

- Catalytic hydrogenation of the oxime in the presence of alkali to yield the amino derivative.

- Subsequent Boc protection and methylation steps.

This method allows for high yields and relatively mild reaction conditions, with careful control of stirring speed (1200–1700 rpm) and alkali concentration (NaOH 0.5–1.0 times the weight of oxime) to optimize conversion.

Detailed Research Findings and Data

Reaction Conditions and Yields

Purification Techniques

Spectroscopic Characterization (from literature)

- [^1H NMR](pplx://action/followup): Characteristic singlet for tert-butyl protons (~1.4 ppm), aromatic protons between 7.0–8.0 ppm, methyl ester singlet (~3.9 ppm), and methyl substituent singlet (~2.3 ppm).

- [^13C NMR](pplx://action/followup): Signals for carbonyl carbons (~165–175 ppm), Boc carbon (~80 ppm), aromatic carbons, and methyl carbons.

- IR: Strong ester carbonyl stretch (~1735 cm⁻¹), NH stretch (~3300 cm⁻¹), and Boc carbamate peaks (~1690 cm⁻¹).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection of Methyl 4-aminobenzoate | Methyl 4-aminobenzoate | tert-Butyl chloroformate, base | 0–25 °C, DCM | High selectivity, mild conditions | Requires pure amine starting material |

| Catalytic Hydrogenation of Oxime | Methyl 4-formylbenzoate oxime | H2, catalyst, NaOH | Room temp, controlled stirring | High yield, scalable | Requires hydrogenation setup |

| Friedel-Crafts Alkylation for 2-methyl | Boc-protected intermediate | Methylating agent, Lewis acid | Reflux, inert atmosphere | Direct methylation on aromatic ring | Possible side reactions, regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, which can then be replaced with other functional groups.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the preparation of peptide mimetics and other biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The Boc-protected benzoate family includes several derivatives with distinct substituents influencing reactivity, solubility, and application. Below is a comparative analysis:

Table 1: Key Properties of Methyl 4-((tert-Butoxycarbonyl)amino)-2-methylbenzoate and Analogs

*Assumed based on structural similarity.

Functional Implications

- Steric Effects: The methyl group at C-2 in the target compound provides moderate steric hindrance, whereas ethynyl () or benzyloxy groups () create more pronounced steric effects, influencing reaction kinetics and regioselectivity.

- Electronic Effects: Electron-withdrawing groups like ethynyl () or electron-donating groups like methylamino () modulate the aromatic ring's electron density, altering susceptibility to electrophilic substitution or oxidation.

- Boc Deprotection : All compounds retain the acid-labile Boc group, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid in ) .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate, a compound with significant potential in medicinal chemistry, is a derivative of benzoic acid that has garnered attention for its biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

- CAS Number : 33233-67-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives.

- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer Potential : Early investigations show that it might have cytotoxic effects on cancer cell lines, warranting further exploration as a potential anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Tert-butoxycarbonyl group | Increases stability and solubility | Enhances bioavailability |

| Methyl group at position 2 | Modulates lipophilicity | Affects membrane permeability |

| Ester functional group | Influences enzymatic interactions | Potentially enhances enzyme binding |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives. The study demonstrated that this compound effectively reduced COX activity in vitro, leading to decreased production of pro-inflammatory mediators .

- Cytotoxicity Assessment : A series of assays were conducted to assess the cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal cells, indicating its potential for targeted cancer therapy .

Q & A

Q. What are common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protective group in Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) or Boc-Cl in the presence of a base (e.g., sodium carbonate or DMAP). For example, in a patent synthesis, Boc protection was achieved via reaction with Boc anhydride under mild conditions, followed by purification via silica gel chromatography using hexane:ethyl acetate gradients . Sodium carbonate is often used to neutralize acidic byproducts and improve reaction efficiency.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and Boc-group integrity.

- HPLC for purity assessment, especially to detect deprotection byproducts.

- Melting point analysis (e.g., mp 150–151°C for structurally similar compounds) .

- LC-MS for molecular ion verification, as demonstrated in a patent with observed [M+Na]+ at m/z 520 .

Q. What is the role of the Boc group in stabilizing the amino functionality during synthesis?

The Boc group protects the amine from nucleophilic side reactions, oxidation, or undesired coupling. It is stable under basic and mildly acidic conditions but can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane, enabling sequential functionalization of other sites in the molecule .

Q. What are common side reactions during Boc introduction, and how are they mitigated?

Competing acylation of hydroxyl or thiol groups may occur. Strategies include:

Q. What purification methods are effective for intermediates in the synthesis of this compound?

Silica gel chromatography with hexane:ethyl acetate or dichloromethane:methanol gradients is widely used . Recrystallization from solvents like ethyl acetate/hexane mixtures can improve purity, as seen in structurally related compounds .

Advanced Research Questions

Q. How can coupling efficiency of the Boc-protected amine be optimized in derivative synthesis?

Coupling reactions (e.g., amide bond formation) require activating agents like EDCl/HOBt or DCC. For example, a patent achieved high yields using 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid with EDCl and HOBt in DMF . Pre-activation of the carboxylic acid and maintaining anhydrous conditions are critical.

Q. What strategies prevent premature Boc deprotection under acidic conditions?

Q. How can computational chemistry predict solvent effects on the compound’s stability and reactivity?

Tools like the ACD/Labs Percepta Platform predict physicochemical properties (logP, pKa) and solvent compatibility. For example, predicted solubility in polar aprotic solvents (DMF, DMSO) aligns with experimental protocols for Boc-protected intermediates . Molecular dynamics simulations can further assess steric hindrance from the 2-methyl substituent.

Q. How to resolve discrepancies in NMR data for derivatives of this compound?

Q. What methodologies assess steric effects of the 2-methyl group on nucleophilic reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.